molecular formula C7H13NO3S B12412049 N-Acetyl-L-methionine-D3

N-Acetyl-L-methionine-D3

Cat. No.: B12412049
M. Wt: 194.27 g/mol
InChI Key: XUYPXLNMDZIRQH-JFZJHJNYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-L-methionine-D3 involves the acetylation of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes steps such as:

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-L-methionine-D3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N-Acetyl-L-methionine-D3 exerts its effects by participating in metabolic pathways similar to L-methionine. It is involved in:

Molecular Targets and Pathways:

Comparison with Similar Compounds

N-Acetyl-L-methionine-D3 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. Similar compounds include:

Uniqueness: The deuterium labeling in this compound allows for precise tracking in metabolic studies, making it a valuable tool in research .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

194.27 g/mol

IUPAC Name

(2S)-2-acetamido-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i2D3

InChI Key

XUYPXLNMDZIRQH-JFZJHJNYSA-N

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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